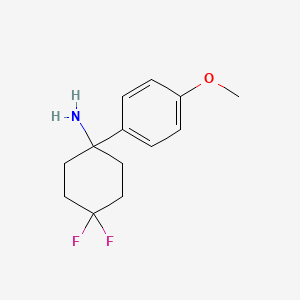

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO . It has an average mass of 241.277 Da and a monoisotopic mass of 241.127823 Da . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug discovery and material synthesis.

Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine consists of a cyclohexanamine ring with two fluorine atoms at the 4,4-positions and a 4-methoxyphenyl group at the 1-position .Scientific Research Applications

Analytical Characterization in Biological Matrices

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has been characterized analytically in various biological matrices. A study by De Paoli et al. (2013) developed a method using liquid chromatography and ultraviolet detection for the qualitative and quantitative analysis of arylcyclohexylamines, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, in blood, urine, and vitreous humor.

Binding Affinity for NMDA Receptor

The compound's pharmacological profile includes high affinity and selectivity for the glutamate NMDA receptor. Roth et al. (2013) investigated the binding affinities of various ketamine and phencyclidine analogues, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, for the NMDA receptor, revealing its potential psychoactive properties [Roth et al. (2013)].

Crystal Structure and Nonlinear Optical Properties

The compound has been studied for its crystal structure and potential nonlinear optical properties. In a study by Mary et al. (2014), a related derivative was analyzed, emphasizing the importance of such compounds in future studies of nonlinear optical properties.

Role in PET Imaging Studies

The compound's analogues have been used in PET imaging studies, particularly for the quantification of 5-HT1A receptors in humans, as indicated in a study by Choi et al. (2015). These studies are crucial for understanding brain function and disorders.

Electrophilic Reactivity and Divergent Behavior

Electron-transfer conditions significantly affect the reactivity of compounds like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine. Ikeda et al. (2001) demonstrated its divergent reactivity depending on the electron-transfer conditions, which is important for synthetic chemistry applications [Ikeda et al. (2001)].

properties

IUPAC Name |

4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPUFWUPNIRXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)